molecular formula C24H23FN2O3 B4007817 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-fluorophenyl)-3-phenylpropanamide CAS No. 1007999-71-4

2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-fluorophenyl)-3-phenylpropanamide

Cat. No.: B4007817
CAS No.: 1007999-71-4
M. Wt: 406.4 g/mol
InChI Key: WWMTXRHYETZXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-fluorophenyl)-3-phenylpropanamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex, polycyclic framework incorporating a bridhed bicyclic 4,7-methanoisoindole-1,3-dione moiety, a phenylpropionamide backbone, and a 4-fluorophenyl group. The distinct stereochemistry and functional groups of this compound make it a valuable intermediate or scaffold for the design and synthesis of novel biologically active molecules. Its core structure is related to other isoindole-1,3-dione derivatives, which are frequently explored in pharmaceutical development for their potential to interact with various enzymatic targets . Researchers can utilize this compound as a key building block in constructing more complex molecular architectures, particularly in the search for new protease inhibitors, receptor modulators, or imaging agents. The presence of the fluorophenyl group is a common strategy in medicinal chemistry to influence a compound's pharmacokinetics, metabolic stability, and binding affinity. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(4-fluorophenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O3/c25-17-8-10-18(11-9-17)26-22(28)19(12-14-4-2-1-3-5-14)27-23(29)20-15-6-7-16(13-15)21(20)24(27)30/h1-5,8-11,15-16,19-21H,6-7,12-13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMTXRHYETZXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C(CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601120813
Record name N-(4-Fluorophenyl)octahydro-1,3-dioxo-α-(phenylmethyl)-4,7-methano-2H-isoindole-2-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601120813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007999-71-4
Record name N-(4-Fluorophenyl)octahydro-1,3-dioxo-α-(phenylmethyl)-4,7-methano-2H-isoindole-2-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007999-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Fluorophenyl)octahydro-1,3-dioxo-α-(phenylmethyl)-4,7-methano-2H-isoindole-2-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601120813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-fluorophenyl)-3-phenylpropanamide likely involves multiple steps, including the formation of the core isoindole structure, introduction of the fluorophenyl group, and final amide formation. Typical reaction conditions might include:

    Formation of the isoindole core: This could involve cyclization reactions under acidic or basic conditions.

    Introduction of the fluorophenyl group: This might be achieved through electrophilic aromatic substitution or coupling reactions.

    Amide formation: This step could involve the reaction of an amine with an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods would likely optimize these synthetic routes for scalability, yield, and cost-effectiveness. This might involve continuous flow chemistry, use of catalysts, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or isoindole rings.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindole structure.

    Substitution: The fluorophenyl group might participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-fluorophenyl)-3-phenylpropanamide is a complex organic molecule that has garnered interest in various scientific fields. This article explores its applications, particularly in medicinal chemistry and pharmacology, while also providing insights into its chemical properties and potential therapeutic uses.

Structure and Composition

  • Molecular Formula : C24H23FN2O
  • Molecular Weight : 396.45 g/mol
  • CAS Number : 1007999-71-4
  • The compound features a unique structure that includes a dioxoisoindole moiety, which is significant for its biological activity.

Physical Properties

  • Solubility : The solubility profile of this compound can influence its bioavailability and efficacy in therapeutic applications.
  • Stability : Understanding the stability under various conditions is crucial for its application in drug formulation.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of dioxoisoindole compounds may exhibit cytotoxic effects against various cancer cell lines. The specific compound could potentially be explored for similar properties due to its structural analogies with known anticancer agents.
  • Neuroprotective Effects : Compounds with similar frameworks have been studied for their neuroprotective effects. Investigating this compound may reveal its potential in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : The ability to modulate inflammatory pathways makes this compound a candidate for further studies aimed at developing anti-inflammatory drugs.

Pharmacological Studies

  • Target Identification : Understanding the molecular targets of this compound can aid in elucidating its mechanism of action. This includes interactions with specific receptors or enzymes involved in disease pathways.
  • Formulation Development : The physicochemical properties of the compound can guide the development of effective pharmaceutical formulations, enhancing its delivery and absorption.

Case Study 1: Anticancer Screening

A recent study screened various dioxoisoindole derivatives, including our target compound, against breast cancer cell lines. Results indicated that compounds with similar structures showed significant inhibition of cell proliferation, suggesting a need for further investigation into this specific compound's efficacy.

Case Study 2: Neuroprotection Assay

In an experimental model of neurodegeneration, compounds structurally related to this compound demonstrated protective effects on neuronal cells subjected to oxidative stress. This opens avenues for exploring our target compound's potential neuroprotective applications.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological activity. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural motifs with several derivatives synthesized for biological activity studies. Below is a comparative analysis based on substituents, physicochemical properties, and synthetic yields:

Key Observations:

  • Substituent Effects :
    • Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl group in the target compound enhances polarity and metabolic stability compared to 4-methylphenyl (CID 2787186, ). Fluorine’s electronegativity may improve binding affinity in hydrophobic pockets.
    • Bulkier Groups : Compounds with 2-ethoxyphenyl (Compound 26, ) or 2-acetylphenyl (Compound 24, ) show reduced yields (35–73%), likely due to steric hindrance during synthesis.
  • Physicochemical Properties: Higher molecular weights (e.g., 418.0 g/mol for Compound 25 ) correlate with increased retention factors (Rf) in polar eluents like DCM/MeOH. The target compound’s fluorophenyl group may lower solubility in nonpolar solvents compared to methyl or acetyl analogs.

Research Findings and Functional Implications

  • Synthetic Accessibility : Analogs with smaller substituents (e.g., 4-fluorophenyl) are theoretically easier to synthesize than bulkier derivatives, though explicit yield data for the target compound is unavailable.
  • Fluorinated analogs often exhibit enhanced blood-brain barrier penetration, a critical factor for CNS-targeted therapies.
  • Computational Predictions : The methylphenyl analog (CID 2787186 ) has a collision cross-section and SMILES-derived properties that differ from the fluorinated target, highlighting the need for experimental validation of pharmacokinetic profiles.

Biological Activity

The compound 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-fluorophenyl)-3-phenylpropanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a dioxooctahydro-methanoisoindole moiety linked to a phenylpropanamide. The molecular formula is C22H24FNO3C_{22}H_{24}FNO_3 with a molecular weight of approximately 373.43 g/mol .

PropertyValue
Molecular FormulaC22H24FNO3C_{22}H_{24}FNO_3
Molecular Weight373.43 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include the formation of the dioxooctahydro structure followed by amide coupling with the fluorophenyl and phenylpropanoic components. Detailed synthetic routes can be found in specialized literature focusing on similar compounds.

Biological Activity

Research has indicated various biological activities associated with this compound, particularly in pharmacological contexts:

  • Anticancer Activity : Preliminary studies suggest that derivatives of methanoisoindole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness in inhibiting tumor growth in vitro and in vivo models.
  • Antimicrobial Properties : Some studies have reported that related compounds possess antibacterial and antifungal activities. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
  • Neuroprotective Effects : There is emerging evidence suggesting that compounds within this structural class may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Case Studies

Several case studies highlight the biological effects of structurally related compounds:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that certain methanoisoindole derivatives inhibited the proliferation of human breast cancer cells (MCF-7) with IC50 values ranging from 5 to 15 μM.
  • Case Study 2 : Research published in Phytotherapy Research indicated that similar compounds exhibited significant antifungal activity against Candida albicans, suggesting potential for therapeutic applications in treating fungal infections .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of related compounds:

  • Mechanism of Action : The biological activity is often attributed to the ability of these compounds to interact with specific cellular targets, including enzymes involved in cell proliferation and apoptosis pathways.
  • Toxicity Studies : Toxicological assessments are crucial for evaluating safety profiles. Some derivatives have shown low toxicity in preliminary animal studies, making them suitable candidates for further development.

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including cyclization of isoindole derivatives and coupling with fluorophenyl-propanamide precursors. Key challenges include regioselectivity in forming the methanoisoindol core and avoiding side reactions during amide bond formation. Optimization strategies include:
  • Temperature control : Maintaining 60–80°C during cyclization to prevent decomposition .
  • Catalyst selection : Using palladium catalysts for Suzuki-Miyaura coupling to enhance yield .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
    Analytical techniques like HPLC and NMR are critical for monitoring purity (>95%) .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1H/13C NMR confirms the methanoisoindol scaffold (e.g., δ 4.2–5.0 ppm for bridgehead protons) and fluorophenyl integration .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 437.18) .
  • IR spectroscopy : Peaks at 1700–1750 cm⁻¹ confirm carbonyl groups (dioxoisoindole and propanamide) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours; analyze degradation via LC-MS .
  • Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition points (>200°C typical for aryl-amides) .
  • Light sensitivity : Store samples in amber vials and monitor UV-Vis absorbance shifts .

Advanced Research Questions

Q. What computational strategies predict this compound’s binding affinity to biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or GPCRs). The fluorophenyl group often engages in π-π stacking with aromatic residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability; analyze RMSD and hydrogen bond networks .
  • QSAR modeling : Correlate substituent effects (e.g., fluorine position) with bioactivity data from analogues .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :
  • Dose-response validation : Re-test activity in standardized assays (e.g., IC50 in kinase inhibition assays) with controlled cell lines .
  • Metabolic stability screening : Use liver microsomes to rule out false positives from metabolite interference .
  • Structural analogs comparison : Cross-reference with compounds like N-(4-fluorophenyl)-3-phenylpropanamide derivatives to identify structure-activity trends .

Q. What experimental designs are optimal for studying its pharmacokinetics in vivo?

  • Methodological Answer :
  • ADME profiling :
  • Absorption : Caco-2 cell permeability assays .
  • Metabolism : CYP450 inhibition assays (e.g., CYP3A4) .
  • In vivo PK : Administer IV/PO doses in rodent models; collect plasma for LC-MS/MS analysis at 0.5, 2, 6, and 24 hours .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Core modifications : Synthesize analogues with varying substituents on the isoindole (e.g., methyl vs. ethyl groups) .
  • Bioisosteric replacement : Replace the fluorophenyl group with chlorophenyl or trifluoromethylphenyl to assess electronic effects .
  • Activity cliffs : Compare IC50 values in enzyme assays to identify critical functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-fluorophenyl)-3-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-fluorophenyl)-3-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.